molecular formula C19H20ClN3O6S B2609230 N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcar boxamide CAS No. 1032166-01-0

N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcar boxamide

Cat. No. B2609230
CAS RN: 1032166-01-0
M. Wt: 453.89
InChI Key: GEVXZRPIPQLMGB-UHFFFAOYSA-N
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Description

The compound “N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcarboxamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a piperazine ring, a sulfonyl group, and a carboxamide group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Again, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

C-H Activation/Annulation

N-Sulfonylcarboxamides, including compounds similar to N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcarboxamide, can act as both a directing group for C–H activation and an internal oxidant in Ruthenium-catalyzed annulation reactions with alkynes to give isoquinolones. This process provides an alternative to known traceless annulations and is significant for synthetic organic chemistry (Petrova, Rasina, & Jirgensons, 2017).

Pharmacological Evaluation

Compounds structurally related to N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcarboxamide have been evaluated for their pharmacological activity, particularly as 5-HT(1B/1D) antagonists. These compounds exhibit potent and selective antagonistic properties, contributing to the understanding of serotonin receptors and offering insights into developing therapeutic agents for neurological disorders (Liao et al., 2000).

Enzyme Inhibition and Molecular Docking

Several benzene sulfonamide derivatives have shown significant in vitro antitumor activity, indicating their potential for cancer therapy. These findings are crucial for drug discovery and development processes, especially in identifying new therapeutic agents against various cancer cell lines (Fahim & Shalaby, 2019).

Oxy-Sulfonylation of Enamides

Iron-mediated oxy-sulfonylation of enamides with sodium and lithium sulfinates is another application area. This reaction allows for the direct incorporation of sulfur dioxide into sulfonylated products, expanding the toolbox for synthetic chemistry and providing a pathway for creating biologically relevant β-amidosulfones (Kramer et al., 2019).

Anticonvulsant Activity

Compounds with structural features similar to N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcarboxamide have been explored for their anticonvulsant activity, contributing valuable information to the development of new treatments for epilepsy and other seizure-related disorders (Robertson et al., 1987).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be harmful or hazardous due to their reactivity, toxicity, or other characteristics .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its physical and chemical properties, investigations into its potential uses, or the development of methods to synthesize it more efficiently .

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O6S/c1-13(24)22-8-10-23(11-9-22)19(26)18(21-17(25)16-3-2-12-29-16)30(27,28)15-6-4-14(20)5-7-15/h2-7,12,18H,8-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVXZRPIPQLMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylcar boxamide

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